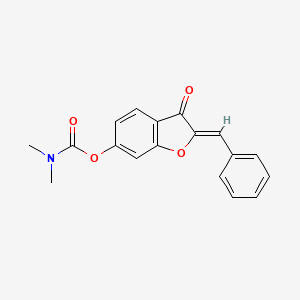

(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

説明

Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. Carbamates, on the other hand, are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . The compound you mentioned seems to be a fusion of these two classes of compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused benzofuran and carbamate rings. The carbamate group would likely be attached to the benzofuran ring via an ester linkage .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, especially under acidic or alkaline conditions, to yield the corresponding amine and carbon dioxide . Benzofurans, being aromatic compounds, can undergo electrophilic aromatic substitution reactions .科学的研究の応用

Chemical Synthesis and Characterization

Studies on similar compounds have focused on the synthesis and characterization of benzofuran derivatives, which play a crucial role in the development of pharmaceuticals and agrochemicals. For example, the synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid demonstrates the versatility of benzofuran derivatives in synthesizing complex organic compounds with potential biological activity (S. Pirc et al., 2003). Similarly, the development of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization highlights the significance of benzofuran and its derivatives in organic synthesis (B. Gabriele et al., 2006).

Nanotechnology Applications

In the field of nanotechnology, benzimidazole carbamates, a class closely related to benzofuran derivatives, have been explored for their utility in creating nanoparticle carrier systems for agricultural applications. Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim (a benzimidazole carbamate) have demonstrated potential in improving the delivery and efficacy of fungicides, showcasing the role of such compounds in developing advanced materials for precision agriculture (E. Campos et al., 2015).

Catalysis and Material Science

Research on metal-organic frameworks (MOFs) and catalytic processes often involves compounds with benzofuran and benzimidazole structures. For instance, Zn-cluster-based MOFs have shown remarkable gas separation capabilities and stability under extreme pH conditions, indicating the importance of benzofuran derivatives in creating new materials for gas storage and separation technologies (L. Kan et al., 2018).

Photocatalytic Applications

The photocatalytic degradation of organic pollutants is another area where benzofuran derivatives, including carbamates, play a critical role. Studies on the degradation of carbofuran, a compound related to the target molecule, using semiconductor oxides like TiO2 and ZnO, highlight the potential of benzofuran derivatives in environmental remediation and the development of efficient photocatalytic systems (M. Mahalakshmi et al., 2007).

将来の方向性

特性

IUPAC Name |

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(2)18(21)22-13-8-9-14-15(11-13)23-16(17(14)20)10-12-6-4-3-5-7-12/h3-11H,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIURUYXYLOYHFA-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324764 | |

| Record name | [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647405 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

844462-80-2 | |

| Record name | [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)

![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)

![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2707040.png)